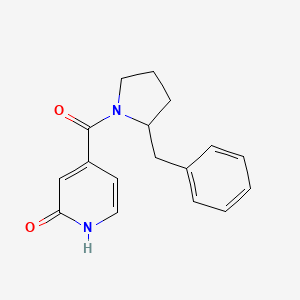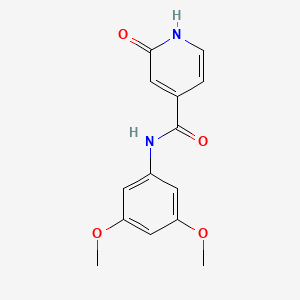
N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide, also known as FMOC-L-Asp(OAll)-OH, is a chemical compound that has been widely used in scientific research. It is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH is related to its ability to act as a coupling reagent in peptide synthesis. It reacts with the amino group of the incoming amino acid to form an amide bond, which links the amino acids together to form a peptide chain.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH does not have any known biochemical or physiological effects outside of its use in peptide synthesis. It is a synthetic compound that is not found naturally in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH in lab experiments is its effectiveness as a coupling reagent in peptide synthesis. It has been shown to be highly efficient and effective in a wide range of peptide synthesis applications. However, its use is limited to peptide synthesis and it does not have any other known applications in scientific research.
Future Directions
There are several potential future directions for research involving N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH. One area of interest is the development of new coupling reagents that can be used in peptide synthesis. Another potential direction is the exploration of new applications for N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH in scientific research, such as drug development or protein engineering. Additionally, future research could focus on improving the efficiency and yield of peptide synthesis using N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH, as well as developing new methods for purification and characterization of synthesized peptides.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH involves the reaction of Fmoc-L-Aspartic acid with methyl 2-oxo-1H-pyridine-4-carboxylate in the presence of a coupling agent such as HATU or DIC. The reaction is typically carried out in a solvent such as DMF or DCM and requires careful monitoring of reaction conditions to ensure high yield and purity.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide(OAll)-OH has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) and has been shown to be an effective coupling reagent for the synthesis of a wide range of peptides.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14(8-10-3-2-6-17-10)12(16)9-4-5-13-11(15)7-9/h2-7H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHZGDAFEHZORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)


![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)